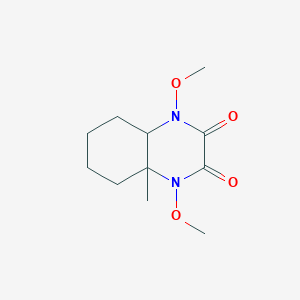

1,4-dimethoxy-4a-methyloctahydro-2,3-quinoxalinedione

説明

1,4-dimethoxy-4a-methyloctahydro-2,3-quinoxalinedione, also known as MK-801, is a non-competitive NMDA receptor antagonist. It was first synthesized in the late 1970s and has been widely used in scientific research to study the function of NMDA receptors in the central nervous system.

作用機序

1,4-dimethoxy-4a-methyloctahydro-2,3-quinoxalinedione acts as a non-competitive antagonist of the NMDA receptor, which is a type of glutamate receptor involved in synaptic plasticity and learning and memory processes. By binding to the receptor at a site distinct from the glutamate binding site, 1,4-dimethoxy-4a-methyloctahydro-2,3-quinoxalinedione prevents the influx of calcium ions into the cell, which is necessary for the activation of downstream signaling pathways.

Biochemical and Physiological Effects:

1,4-dimethoxy-4a-methyloctahydro-2,3-quinoxalinedione has been shown to have a wide range of biochemical and physiological effects. In addition to its neuroprotective effects, it has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and acetylcholine. It has also been shown to alter the expression of genes involved in synaptic plasticity and inflammation.

実験室実験の利点と制限

One of the major advantages of using 1,4-dimethoxy-4a-methyloctahydro-2,3-quinoxalinedione in lab experiments is its potency and specificity as an NMDA receptor antagonist. This allows for precise manipulation of NMDA receptor function without affecting other receptors or signaling pathways. However, one limitation of using 1,4-dimethoxy-4a-methyloctahydro-2,3-quinoxalinedione is its potential toxicity, particularly at high doses or with prolonged exposure. Careful attention must be paid to dosing and experimental design to minimize the risk of adverse effects.

将来の方向性

There are several potential future directions for research involving 1,4-dimethoxy-4a-methyloctahydro-2,3-quinoxalinedione. One area of interest is the development of more selective NMDA receptor antagonists that can target specific subtypes of the receptor. Another area of interest is the use of 1,4-dimethoxy-4a-methyloctahydro-2,3-quinoxalinedione in combination with other drugs or therapies to enhance its neuroprotective effects or to target specific pathological processes. Finally, there is ongoing research into the role of NMDA receptors in various psychiatric disorders, such as depression and schizophrenia, which may lead to new therapeutic approaches involving 1,4-dimethoxy-4a-methyloctahydro-2,3-quinoxalinedione or related compounds.

合成法

1,4-dimethoxy-4a-methyloctahydro-2,3-quinoxalinedione can be synthesized through a multi-step process starting with 2,3-dichloroquinoxaline. The final step involves a reaction between the intermediate product and dimethylamine. The synthesis of 1,4-dimethoxy-4a-methyloctahydro-2,3-quinoxalinedione is complex and requires careful attention to detail to ensure a high yield and purity of the final product.

科学的研究の応用

1,4-dimethoxy-4a-methyloctahydro-2,3-quinoxalinedione has been extensively used in scientific research to study the role of NMDA receptors in various physiological and pathological processes. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's. 1,4-dimethoxy-4a-methyloctahydro-2,3-quinoxalinedione has also been used to study the mechanisms underlying learning and memory, as well as the development of addiction and tolerance to drugs of abuse.

特性

IUPAC Name |

1,4-dimethoxy-8a-methyl-5,6,7,8-tetrahydro-4aH-quinoxaline-2,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O4/c1-11-7-5-4-6-8(11)12(16-2)9(14)10(15)13(11)17-3/h8H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRLRXZRUBOPOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCCC1N(C(=O)C(=O)N2OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401207384 | |

| Record name | Octahydro-1,4-dimethoxy-4a-methyl-2,3-quinoxalinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401207384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Dimethoxy-4a-methyloctahydroquinoxaline-2,3-dione | |

CAS RN |

247564-27-8 | |

| Record name | Octahydro-1,4-dimethoxy-4a-methyl-2,3-quinoxalinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247564-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octahydro-1,4-dimethoxy-4a-methyl-2,3-quinoxalinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401207384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{[6-(isopropylthio)hexyl]oxy}-2,3,5-trimethylbenzene](/img/structure/B4974376.png)

![methyl 6-methyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4974381.png)

![N-benzyl-3-[(cyclopentylamino)methyl]-N-methyl-2-pyridinamine](/img/structure/B4974393.png)

![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4974422.png)

![ethyl 1'-{[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4'-bipiperidine-4-carboxylate](/img/structure/B4974437.png)

![3-ethyl-5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4974443.png)

![3-[2-(2-ethoxyphenoxy)ethoxy]benzaldehyde](/img/structure/B4974450.png)

![({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methyl(2,4,6-trimethoxybenzyl)amine](/img/structure/B4974459.png)

![4-butoxy-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B4974465.png)

![3-({1-[(dimethylamino)sulfonyl]-4-piperidinyl}oxy)-N-methyl-N-(tetrahydro-3-furanyl)benzamide](/img/structure/B4974466.png)

![2-(2,4-dichlorophenyl)-3-[5-(1-pyrrolidinyl)-2-furyl]acrylonitrile](/img/structure/B4974467.png)